molecular formula C17H18Cl2N2O3S B350585 1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 866153-17-5

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B350585
CAS RN: 866153-17-5
M. Wt: 401.3g/mol
InChI Key: ZIUNPCGTGDOEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as DCMPP, is a synthetic piperazine derivative with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCMPP has been used as a building block for the synthesis of numerous compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine derivatives are integral to the rational design of drugs, with a plethora of applications including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. These compounds exhibit significant medicinal potential due to the flexibility in the substitution pattern on the piperazine nucleus, which can lead to notable differences in pharmacokinetics and pharmacodynamics. The research emphasizes the potential of piperazine as a versatile building block for drug discovery, suggesting its role in the design of new molecules for treating various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown considerable anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a critical component in the development of new anti-TB molecules, offering insights into the design and structure-activity relationship (SAR) of these compounds (Girase et al., 2020).

properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUNPCGTGDOEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

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